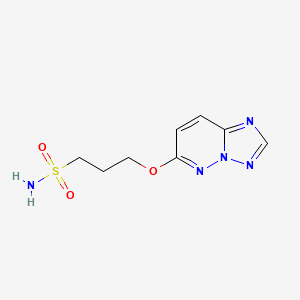
6-(3-Sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine
Cat. No. B8537865
Key on ui cas rn:
152537-78-5
M. Wt: 257.27 g/mol
InChI Key: YKDMDEHXQBJYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05389633
Procedure details


In 12 ml of dimethylformamide was suspended 0.48 g of 60% sodium hydride in oil followed by addition of 0.835 g of 3-hydroxy-1-propanesulfonamide and the mixture was stirred under reduced pressure at room temperature for 30 minutes. Then, 0.928 g of 6-chloro[1,2,4]triazolo[1,5-b]pyridazine was added and the mixture was further stirred at room temperature for 18 hours. Following addition of 40 ml of ice water, the reaction mixture was adjusted to pH6 with 1N-hydrochloric acid then saturated with sodium chloride. The aqueous layer was extracted with tetrahydrofuran and the extract was dried over magnesium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was crystallized from ethyl ether. The washed crystals were recrystallized from hot methanol to provide 0.811 g of title compound. m.p. 145°-147° C.



[Compound]
Name
ice water
Quantity
40 mL
Type
reactant
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[OH:3][CH2:4][CH2:5][CH2:6][S:7]([NH2:10])(=[O:9])=[O:8].Cl[C:12]1[CH:13]=[CH:14][C:15]2[N:16]([N:18]=[CH:19][N:20]=2)[N:17]=1.Cl.[Cl-].[Na+]>CN(C)C=O>[S:7]([CH2:6][CH2:5][CH2:4][O:3][C:12]1[CH:13]=[CH:14][C:15]2[N:16]([N:18]=[CH:19][N:20]=2)[N:17]=1)(=[O:9])(=[O:8])[NH2:10] |f:0.1,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.48 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0.835 g
|
|
Type
|
reactant
|
|
Smiles
|
OCCCS(=O)(=O)N
|
Step Three
|
Name
|
|
|
Quantity
|
0.928 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=CC=2N(N1)N=CN2
|
Step Four
[Compound]
|
Name
|
ice water
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
Step Seven
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred under reduced pressure at room temperature for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was further stirred at room temperature for 18 hours
|
|
Duration
|
18 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with tetrahydrofuran
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the extract was dried over magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting residue was crystallized from ethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The washed crystals were recrystallized from hot methanol
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(N)(=O)(=O)CCCOC=1C=CC=2N(N1)N=CN2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.811 g | |
| YIELD: CALCULATEDPERCENTYIELD | 52.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

